2-(4-Bromo-2-fluorophenyl)pyridine
Overview
Description
2-(4-Bromo-2-fluorophenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring, which is attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base . For example, 4-bromo-2-fluorophenylboronic acid can be coupled with 2-bromopyridine to yield the desired product.
Another method involves the direct fluorination of 2-(4-bromophenyl)pyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product. This includes the use of high-purity starting materials, precise control of reaction temperature, and the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid or ester.
Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridines.
Scientific Research Applications
2-(4-Bromo-2-fluorophenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Chemical Biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through halogen bonding, π-π interactions, and hydrogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
2-(4-Bromo-2-fluorophenyl)pyridine can be compared with other halogenated pyridines, such as:
2-(4-Chloro-2-fluorophenyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-2-chlorophenyl)pyridine: Contains both bromine and chlorine atoms, which can lead to unique chemical properties and applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVHCVMHZVDWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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